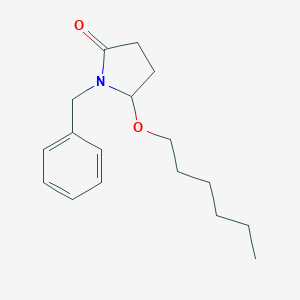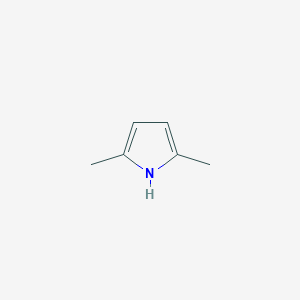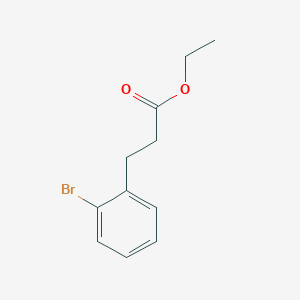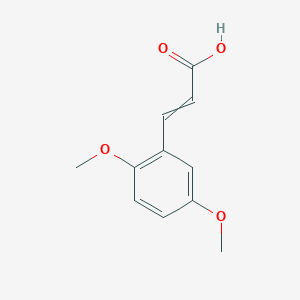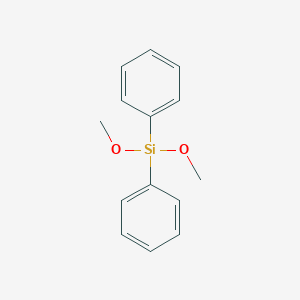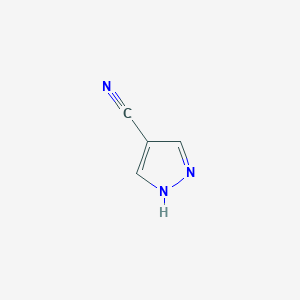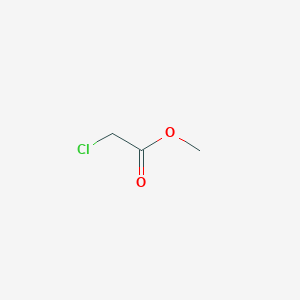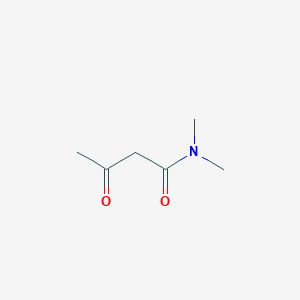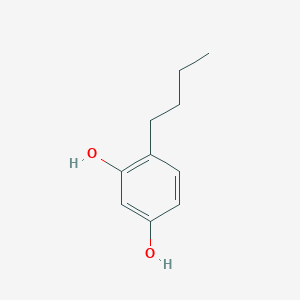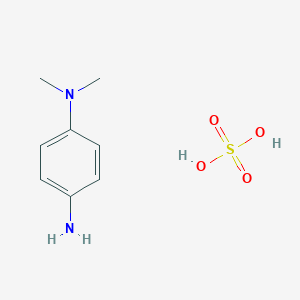
N,N-二甲基-p-苯二胺硫酸盐
描述
N,N-Dimethyl-p-phenylenediamine sulfate, also known as DMPPDA, is a chemical compound with the molecular formula C8H14N2O4S . It is a white to brown or grey solid and is used as a reagent in scientific research . It is particularly used for the determination of trace amounts of sulfur .
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-p-phenylenediamine sulfate is represented by the SMILES stringOS(O)(=O)=O.CN(C)c1ccc(N)cc1 . This indicates the presence of a sulfate group (OS(O)(=O)=O) and a dimethyl-p-phenylenediamine group (CN©c1ccc(N)cc1). Chemical Reactions Analysis
N,N-Dimethyl-p-phenylenediamine sulfate is known for its sulfonating properties, allowing it to react with other compounds and generate sulfonic acid groups . Its oxidation reaction with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .Physical And Chemical Properties Analysis
N,N-Dimethyl-p-phenylenediamine sulfate is a solid with a boiling point of 495 °C and a melting point of 200-205 °C . It is soluble in water, with a solubility of 50 mg/mL .科学研究应用
Cardioprotection Research in Pharmacology
Scientific Field
Pharmacology Application Summary: This compound is utilized to explore the cardioprotective effects of hydrogen sulfide (H2S) during ischemic preconditioning in rat hearts . Methods of Application:
- Technical Details: The compound’s role in modulating H2S is quantified using spectrophotometric methods. Results Summary: The studies indicate a significant role of H2S in reducing myocardial injury post-ischemia, suggesting potential therapeutic applications .
Analytical Chemistry for Gold Detection
Scientific Field
Analytical Chemistry Application Summary: It serves as a reagent in the spectrophotometric determination of gold (III) in pharmaceuticals like sodium aurothiomalate and auranofin . Methods of Application:
- Technical Details: The assay is calibrated to quantify gold concentration based on the intensity of the color change. Results Summary: The method provides a precise measurement of gold content in pharmaceutical preparations .
Biochemistry in H2S Production Analysis
Scientific Field
Biochemistry Application Summary: The compound is used to investigate colonic tissue H2S production using the acetate trapping assay system . Methods of Application:
- Technical Details: The assay quantifies H2S by the colorimetric reaction with the compound. Results Summary: The assay enables the study of H2S’s physiological and pathological roles in colonic tissues .
Environmental Science for Hydrogen Sulfide Detection
Scientific Field
Environmental Science Application Summary: It’s used for detecting H2S in various environmental samples, contributing to the understanding of H2S’s environmental impact . Methods of Application:
- Technical Details: The presence of H2S is indicated by a color change when it reacts with the compound. Results Summary: The method allows for the monitoring of H2S levels in the environment, aiding in pollution control .
Clinical Diagnostics in Oxidase Test
Scientific Field
Clinical Diagnostics Application Summary: N,N-Dimethyl-p-phenylenediamine sulfate is used in the oxidase test, which differentiates bacteria based on their ability to utilize the dye . Methods of Application:
- Technical Details: The test is qualitative, with the presence or absence of color being the primary indicator. Results Summary: The oxidase test is a rapid diagnostic tool to identify bacteria species in clinical settings .
Materials Science in Vulcanization Acceleration
Scientific Field
Materials Science Application Summary: The compound acts as an accelerator for the vulcanization of rubber, enhancing the efficiency of the process . Methods of Application:
- Technical Details: The compound improves the cross-linking efficiency between rubber molecules. Results Summary: The use of this compound in vulcanization results in improved material properties of the final rubber product .
Drug Analysis in Pharmaceuticals
Scientific Field
Pharmaceutical Chemistry Application Summary: This compound is used in the analysis of drugs like dapsone hydrochloride , sulfamethoxazole , and sulfadiazine that contain an aromatic amino group . Methods of Application:
- Technical Details: It is used as a reagent in various spectrophotometric assays for drug quantification. Results Summary: The use of N,N-Dimethyl-p-phenylenediamine sulfate allows for accurate determination of these drugs in pharmaceutical formulations .
Photographic Development
Scientific Field
Photography Application Summary: It serves as a color developer and film developer, playing a crucial role in the photographic processing . Methods of Application:
- Technical Details: It acts as a reducing agent, developing the exposed silver halide grains to metallic silver. Results Summary: The compound contributes to the quality and stability of the developed photographic images .
Detection of Sterol Hydroperoxides
Scientific Field
Biochemical Analysis Application Summary: This compound is used in the detection of sterol hydroperoxides on thin-layer chromatography plates . Methods of Application:
- Technical Details: The reaction specificity allows for the identification and quantification of sterol hydroperoxides. Results Summary: The method provides a reliable means to detect and analyze sterol hydroperoxides in various samples .
Cytochrome Oxidase Activity Demonstration
Scientific Field
Enzymology Application Summary: N,N-Dimethyl-p-phenylenediamine sulfate is used in the preparation of the “Nadi reagent” for demonstrating cytochrome oxidase activity in biological samples . Methods of Application:
安全和危害
N,N-Dimethyl-p-phenylenediamine sulfate is classified as toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, using only under a chemical fume hood, avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting .
属性
IUPAC Name |
4-N,4-N-dimethylbenzene-1,4-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.H2O4S/c1-10(2)8-5-3-7(9)4-6-8;1-5(2,3)4/h3-6H,9H2,1-2H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUKPDKNLKRLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60160-75-0, 536-47-0, 99-98-9 (Parent) | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60160-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883430 | |
| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-p-phenylenediamine sulfate | |
CAS RN |
6219-73-4, 536-47-0 | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-p-phenylenediamine sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-, sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenediamine, N1,N1-dimethyl-, sulfate (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-1,4-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylbenzene-1,4-diammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-amino-N,N-dimethylaniline sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIMETHYL-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X997IVP3JA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



